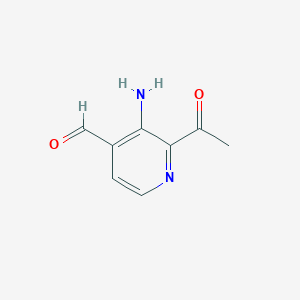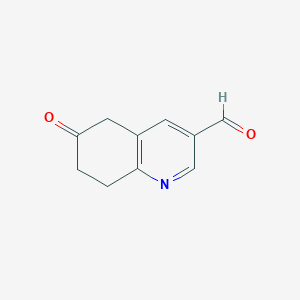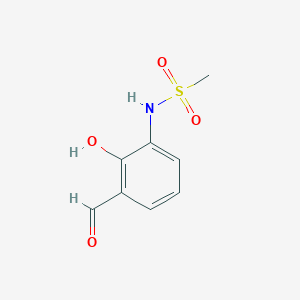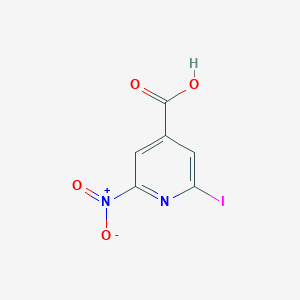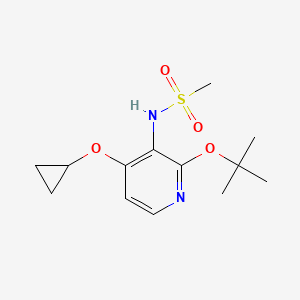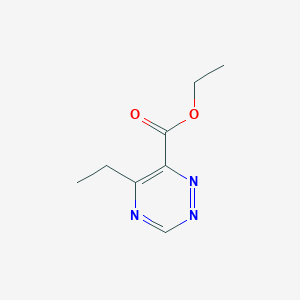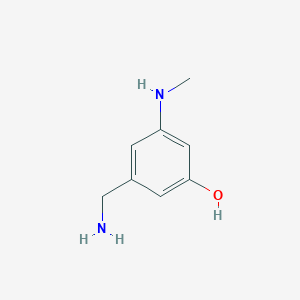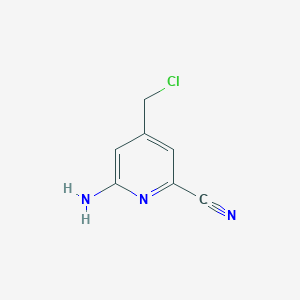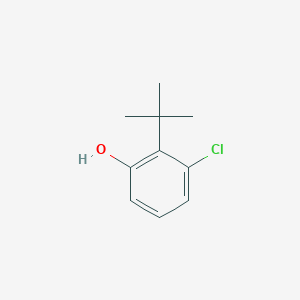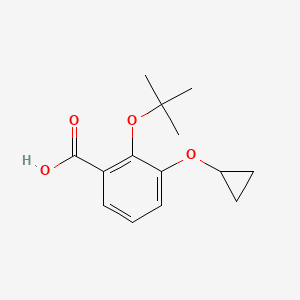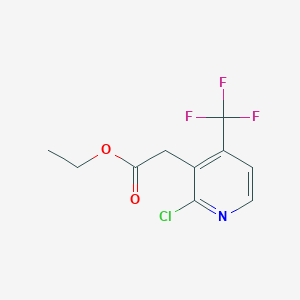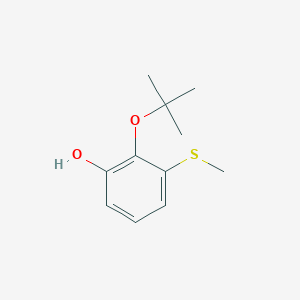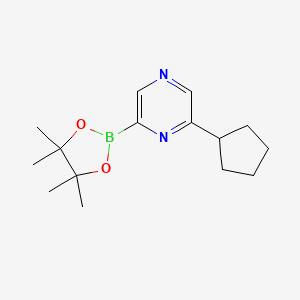
6-(Cyclopentyl)pyrazine-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclopentyl)pyrazine-2-boronic acid pinacol ester is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its stability and reactivity, making it a versatile building block in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentyl)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 6-(Cyclopentyl)pyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
6-(Cyclopentyl)pyrazine-2-boronic acid pinacol ester undergoes various types of reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alkane.
Substitution: The boronic ester can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: The major product is the corresponding alcohol.
Reduction: The major product is the corresponding alkane.
Substitution: The major product is the coupled product, where the boronic ester is replaced by another organic group.
Aplicaciones Científicas De Investigación
6-(Cyclopentyl)pyrazine-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 6-(Cyclopentyl)pyrazine-2-boronic acid pinacol ester involves the formation of a boronate complex with the target molecule. This complex can undergo various transformations, such as transmetalation in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
Comparison
6-(Cyclopentyl)pyrazine-2-boronic acid pinacol ester is unique due to its cyclopentyl and pyrazine moieties, which provide distinct reactivity and stability compared to other boronic esters. For example, phenylboronic acid pinacol ester is commonly used in similar reactions but lacks the additional functional groups that can influence reactivity and selectivity.
Propiedades
Fórmula molecular |
C15H23BN2O2 |
|---|---|
Peso molecular |
274.17 g/mol |
Nombre IUPAC |
2-cyclopentyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)13-10-17-9-12(18-13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 |
Clave InChI |
HZTXMTSRLXCAJL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


